Bananin

Description

BenchChem offers high-quality Bananin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bananin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H17NO8 |

|---|---|

Molecular Weight |

327.29 g/mol |

IUPAC Name |

3-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-2,4,10-trioxatricyclo[3.3.1.13,7]decane-1,5,7-triol |

InChI |

InChI=1S/C14H17NO8/c1-7-10(17)9(8(3-16)2-15-7)14-21-11(18)4-12(19,22-14)6-13(20,5-11)23-14/h2,16-20H,3-6H2,1H3 |

InChI Key |

NKGNREWERBOCEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=C1O)C23OC4(CC(O2)(CC(C4)(O3)O)O)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

Bananin: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bananin is a chemical compound identified as an effective inhibitor of the ATPase activity of the SARS Coronavirus helicase.[1] This document provides a detailed overview of the chemical structure, properties, and biological activity of Bananin. It is intended to serve as a technical guide for researchers and professionals in the fields of virology, medicinal chemistry, and drug development.

Chemical Identity and Structure

Bananin is a complex organic molecule with a unique cage-like structure.[2] It belongs to a class of compounds known as trioxa-adamantane-triols (TATs).[2] The chemical and physical properties of Bananin are summarized in the table below.

Table 1: Chemical and Physical Properties of Bananin

| Property | Value | Source |

| CAS Number | 665026-57-3 | [1] |

| Molecular Formula | C14H17NO8 | [1][3] |

| Molecular Weight | 327.29 g/mol | [3] |

| IUPAC Name | 3-[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]-2,4,10-trioxatricyclo[3.3.1.1³,⁷]decane-1,5,7-triol | [3] |

| Monoisotopic Mass | 327.09541650 Da | [3] |

| ChEMBL ID | CHEMBL4749450 | [3] |

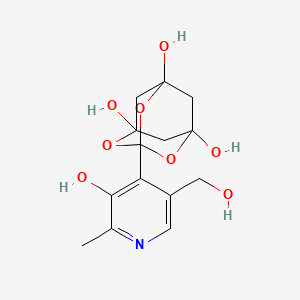

Chemical Structure:

The chemical structure of Bananin is characterized by a pyridinyl group attached to a trioxatricyclodecane core.

Figure 1: 2D representation of the chemical structure of Bananin.

Biological Activity and Mechanism of Action

Bananin has been identified as a potent inhibitor of the SARS Coronavirus (SARS-CoV) helicase, an essential enzyme for viral replication.[1][2]

-

Target: SARS-CoV nsp13 ATPase/NTPase RNA/DNA helicase.[2]

-

Mechanism: Allosteric inhibition.[2]

-

IC50 Value: 2.3 μM for the ATPase activity.[1]

The inhibitory action of Bananin on the viral helicase disrupts the unwinding of viral RNA, a critical step in the replication process. This mechanism suggests its potential as an antiviral agent against RNA viruses.[2]

Figure 2: Signaling pathway of Bananin's inhibitory action on SARS-CoV helicase.

The Bananin Class of Compounds

Bananin is the prototype of a class of compounds known as bananins or trioxa-adamantane-triols (TATs).[2] Several derivatives have been synthesized and studied for their antiviral properties.[2]

Table 2: Examples of Bananin Derivatives and their Activity

| Compound | Target Virus | Mechanism of Action | Reference |

| Bananin (BN) | SARS-CoV | Allosteric inhibition of nsp13 helicase | [2] |

| Vanillinbananin (VANBA) | Dengue virus type 2 (DENV-2) | Inhibition of endosome vacuole acidification, blocking viral entry | [2] |

| IBNCA, euBN | SARS-CoV | Inhibition of nsp13 ATPase and DNA helicase activity | [2] |

Experimental Protocols

The structural elucidation and biological activity of Bananins have been determined through various experimental techniques.

4.1. Structural Analysis

The unique cage structure of the TATs was confirmed using a combination of spectroscopic methods:[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, and two-dimensional techniques such as HH-COSY, gs-HMBC, and gs-HSQC were employed to determine the connectivity of atoms.[2]

-

Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule.[2]

-

UV/VIS Spectrophotometry: Provided information about the electronic transitions within the molecule.[2]

-

High-Resolution Electrospray Mass Spectrometry (HR-ESI MS): Used for accurate mass determination and confirmation of the molecular formula.[2]

Figure 3: General experimental workflow for the synthesis and analysis of Bananins.

4.2. Biological Assays

-

Helicase ATPase/NTPase Activity Assay: This in vitro assay measures the ability of the compound to inhibit the ATP-hydrolyzing activity of the viral helicase. The IC50 value is determined by measuring the enzyme activity at various concentrations of the inhibitor.

-

Antiviral Replication Assay: Cell-based assays are used to evaluate the ability of the compound to inhibit viral replication in a host cell line (e.g., Vero cells).[2] The efficacy is typically reported as the effective concentration (EC50).

Future Potential

The unique structure and mechanism of action of the Bananin class of compounds make them promising candidates for the development of broad-spectrum antiviral agents.[2] Theoretical considerations suggest their potential activity against a range of RNA viruses, including those from the Flaviviridae, Orthomyxoviridae, Filoviridae, and Paramyxoviridae families.[2] Further research and development in this area are warranted.

References

The Bananin Compound: A Technical Whitepaper on a Novel Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthetic adamantane-derived compound, Bananin. It details its discovery, chemical synthesis, and established antiviral activity, with a particular focus on its mechanism of action as an inhibitor of the SARS Coronavirus (SCV) helicase. Quantitative data on its biological activity are presented, along with detailed methodologies for its synthesis and the key bioassays used for its characterization. Furthermore, this guide includes visualizations of its proposed mechanism of action and experimental workflows to facilitate a deeper understanding of this promising antiviral compound.

Discovery and Origin

Bananin is a synthetic antiviral compound, first described in a 2005 publication in the journal Chemistry & Biology by Tanner et al.[1]. It is not a naturally occurring substance found in bananas; its name is a trivial nomenclature for a class of structurally unique trioxa-adamantane derivatives. The core structure of bananin is a trioxa-adamantane moiety covalently linked to a pyridoxal (B1214274) (vitamin B6) derivative[1]. This design was intended to combine the known antiviral properties of adamantane (B196018) derivatives with the potential cytoprotective functions of pyridoxal[1]. The synthesis of bananin is driven by the formation of a highly symmetric trioxa-adamantane-triol (TAT) cage system[1].

Physicochemical Properties

Bananin is chemically identified as 1-[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]-2,8,9-trioxaadamantane-3,5,7-triol. Its molecular and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₈ | PubChem |

| Molecular Weight | 327.29 g/mol | PubChem |

| IUPAC Name | 3-[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]-2,4,10-trioxatricyclo[3.3.1.1³,⁷]decane-1,5,7-triol | PubChem |

| CAS Number | 665026-57-3 | PubChem |

| Topological Polar Surface Area | 142 Ų | PubChem |

| Hydrogen Bond Donor Count | 5 | PubChem |

| Hydrogen Bond Acceptor Count | 9 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Biological Activity and Mechanism of Action

Bananin has demonstrated potent antiviral activity against the SARS Coronavirus[1]. Its primary mechanism of action is the inhibition of the viral helicase (nsp13), an essential enzyme for viral replication that unwinds double-stranded RNA and DNA[1].

Inhibition of SARS-CoV Helicase

Bananin inhibits both the ATPase and helicase activities of the SARS-CoV helicase[1]. Kinetic studies have shown that bananin acts as a non-competitive inhibitor with respect to both ATP and the nucleic acid substrate[1]. This suggests that bananin binds to an allosteric site on the helicase, rather than the active site for ATP hydrolysis or nucleic acid binding[1]. This allosteric binding is thought to induce a conformational change in the enzyme that reduces its catalytic efficiency.

dot

Caption: Mechanism of Bananin's inhibitory action on SARS-CoV helicase.

Quantitative Data

The antiviral activity of Bananin and its derivatives against the SARS Coronavirus has been quantified through various in vitro assays. The key findings are summarized in the tables below.

Table 1: Inhibition of SARS-CoV Helicase ATPase and Helicase Activities

| Compound | ATPase IC₅₀ (µM) | Helicase IC₅₀ (µM) |

| Bananin | 2.3 | ~5 |

| Iodobananin | 0.54 | ~2 |

| Vanillinbananin | 0.68 | ~2.5 |

| Eubananin | 2.8 | ~6 |

| Ansabananin | > 100 | > 100 |

| Adeninobananin | > 100 | > 100 |

Data sourced from Tanner et al., 2005[1].

Table 2: Antiviral Activity of Bananin in a Cell Culture System

| Parameter | Value (µM) |

| EC₅₀ (Effective Concentration) | < 10 |

| CC₅₀ (Cytotoxic Concentration) | 390 |

| Specificity Index (CC₅₀/EC₅₀) | > 39 |

Data sourced from Tanner et al., 2005[1].

Experimental Protocols

Synthesis of Bananin and its Derivatives

The synthesis of bananins is achieved through the reaction of phloroglucinol (B13840) with an aromatic aldehyde, catalyzed by either hydrochloric acid or sodium hydroxide (B78521) in an aqueous solution[1].

General Procedure:

-

Phloroglucinol is reacted with the desired aromatic aldehyde (e.g., pyridoxal for bananin).

-

The reaction is catalyzed by an acid (typically HCl) or a base (NaOH) in an aqueous medium. Acidic catalysis is generally preferred for pyridoxal-containing derivatives to prevent degradation[1].

-

The synthesis is driven by the formation of the highly symmetrical and stable trioxa-adamantane-triol (TAT) cage structure[1].

-

The resulting product is then purified, typically through filtration and dessication.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reactants [label="Phloroglucinol + Aromatic Aldehyde\n(e.g., Pyridoxal)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Reaction in Aqueous Solution\nwith Acid/Base Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formation [label="Formation of Trioxa-adamantane-triol (TAT) Cage", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Filtration & Dessication)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Bananin Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reactants; Reactants -> Reaction; Reaction -> Formation; Formation -> Purification; Purification -> Product; }

Caption: Principle of the FRET-based helicase unwinding assay.

Structure-Activity Relationship (SAR)

Studies on bananin and its derivatives have provided initial insights into their structure-activity relationship. The inhibitory activity is sensitive to modifications of the pyridoxal ring. Bulky substituents on the pyridoxal moiety, as seen in ansabananin and adeninobananin, significantly reduce or abolish the inhibitory activity against the SARS-CoV helicase.[1] This suggests that steric hindrance around the pyridoxal ring is a critical factor for effective inhibition. Conversely, modifications like iodination (iodobananin) and substitution with vanillin (B372448) (vanillinbananin) can enhance the inhibitory potency.[1]

Conclusion and Future Directions

Bananin represents a promising class of synthetic antiviral compounds with a novel mechanism of action targeting the highly conserved SARS-CoV helicase. Its non-competitive mode of inhibition suggests a lower susceptibility to resistance mutations in the enzyme's active sites. The favorable specificity index indicates a good therapeutic window.

Future research should focus on:

-

Expanding the library of bananin derivatives to further explore the structure-activity relationship and optimize potency and pharmacokinetic properties.

-

Investigating the antiviral activity of bananins against a broader range of coronaviruses and other viruses that rely on similar helicase enzymes.

-

Conducting in vivo studies to evaluate the efficacy and safety of lead bananin compounds in animal models.

-

Elucidating the precise binding site of bananin on the SARS-CoV helicase through structural biology studies, which would facilitate rational drug design.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the further exploration and development of bananin and related compounds as potential antiviral therapeutics.

References

An In-depth Technical Guide to the Synthesis and Biological Activity of Bananin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of Bananin, a potent antiviral compound, and its derivatives. The information is collated from seminal research and is intended to serve as a foundational resource for researchers in virology and medicinal chemistry.

Introduction to Bananins

Bananins are a class of antiviral compounds characterized by a unique trioxa-adamantane-triol (TAT) cage system. The prototypical compound, Bananin (BN), is a vitamin B6-derived TAT.[1] This class of molecules has demonstrated significant inhibitory activity against the SARS Coronavirus (SCV) helicase, a critical enzyme in viral replication.[2][3] The core structure of Bananin consists of a trioxa-adamantane moiety covalently bonded to a pyridoxal (B1214274) derivative.[2][3]

The molecular formula for Bananin is C14H17NO8, and its IUPAC name is 3-[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]-2,4,10-trioxatricyclo[3.3.1.13,7]decane-1,5,7-triol.[4]

Synthesis of Bananin and Derivatives

The synthesis of Bananins is primarily achieved through the reaction of phloroglucinol (B13840) with aromatic aldehydes.[2][3] This reaction is typically catalyzed by hydrochloric acid or sodium hydroxide (B78521) in an aqueous solution.[2][3] The formation of the highly symmetric trioxa-adamantane-triol (TAT) cage system is the driving force for the synthesis.[2][3]

A variety of Bananin derivatives have been synthesized, including iodobananin (B12414095) (IBN), adeninobananin (B12417451) (ADN), vanillinbananin (B12422419) (VBN), eubananin (B12423074) (EUB), and ansabananin (ABN).[2]

2.1. General Experimental Protocol for Bananin Synthesis

The following is a general protocol for the synthesis of Bananin, adapted from published literature.[2]

-

Reactants: Phloroglucinol and an aromatic aldehyde (e.g., pyridoxal).

-

Catalyst: Hydrochloric acid or sodium hydroxide. Acidic catalysis is generally preferred due to the potential degradation of pyridoxal under highly basic conditions.[2]

-

Solvent: Aqueous solution.

-

Procedure: The reactants are dissolved in the aqueous solvent, and the catalyst is added. The reaction mixture is stirred, and the product precipitates out of the solution. The precipitate is then recovered by filtration and dessication.[2]

2.2. Synthesis of Eugenolbananin (Eubananin, EUB)

A specific example is the synthesis of Eubananin from Bananin and Eugenol (B1671780):

-

Suspend 4.41 g of Bananin (13.47 mmol) and 3.00 ml of eugenol (19.48 mmol) in 30 ml of water.[2]

-

Add 6.00 g of sodium hydroxide pearls in small portions and heat until all materials are dissolved.[2]

-

Add 15.0 ml of 10 M hydrochloric acid in small portions.[2]

-

Keep the mixture at 4°C for 12 hours.[2]

-

Recover the precipitate by filtration and dessication.[2]

Biological Activity and Mechanism of Action

Bananins have been identified as potent inhibitors of the SARS Coronavirus (SCV) helicase.[2][3] The helicase is essential for viral replication, and its inhibition presents a promising antiviral strategy.

3.1. Inhibition of SCV Helicase ATPase and Helicase Activities

Bananin and several of its derivatives have been shown to be effective inhibitors of both the ATPase and helicase activities of the SCV helicase.[2][3] The inhibition of ATPase activity is a key indicator of helicase inhibition.[2]

3.2. Antiviral Effects in Cell Culture

In cell culture systems, Bananin has demonstrated antiviral effects at concentrations significantly below those causing cell toxicity.[2][3] Kinetic studies of inhibition suggest that Bananin targets an intracellular process or processes involved in SCV replication, rather than the viral entry step.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory activities of Bananin and its derivatives against SARS-CoV helicase.

| Compound | ATPase Inhibition IC50 (µM) | Helicase Inhibition IC50 (µM) |

| Bananin (BAN) | 2.3 | ~5 |

| Iodobananin (IBN) | 0.5 | ~2 |

| Vanillinbananin (VBN) | 3.0 | ~7 |

| Eubananin (EUB) | 1.5 | ~4 |

| Ansabananin (ABN) | > 250 | > 250 |

| Adeninobananin (ADN) | > 250 | > 250 |

Data sourced from Tanner et al. (2005).[2]

| Compound | Antiviral Activity EC50 (µM) | Cytotoxicity CC50 (µM) |

| Bananin (BAN) | < 10 | 390 |

Data sourced from Tanner et al. (2005).[2]

Visualizations

5.1. Synthesis of Bananin

Caption: General reaction scheme for the synthesis of Bananin.

5.2. Bananin's Proposed Mechanism of Action

Caption: Proposed mechanism of Bananin's antiviral activity.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Bananin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bananin is a synthetic antiviral compound characterized by a unique trioxa-adamantane-triol (TAT) core covalently linked to a pyridoxal (B1214274) derivative.[1] This guide provides a comprehensive overview of the physical and chemical properties of Bananin, its synthesis, and its mechanism of action as a promising antiviral agent. Detailed experimental protocols for its synthesis and key biological assays are provided, along with visualizations of its inhibitory pathway and experimental workflows to support further research and development.

Chemical and Physical Properties

Bananin (CID 59053860) is a small molecule with a complex heterocyclic structure.[2] Its key identifiers and computed properties are summarized below.

Identifiers and Descriptors

| Property | Value | Source |

| IUPAC Name | 3-[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]-2,4,10-trioxatricyclo[3.3.1.1³,⁷]decane-1,5,7-triol | PubChem[2] |

| Molecular Formula | C₁₄H₁₇NO₈ | PubChem[2] |

| SMILES | CC1=NC=C(C(=C1O)C23OC4(CC(O2)(CC(C4)(O3)O)O)O)CO | PubChem |

| InChI | InChI=1S/C14H17NO8/c1-7-10(17)9(8(3-16)2-15-7)14-21-11(18)4-12(19,22-14)6-13(20,5-11)23-14/h2,16-20H,3-6H2,1H3 | PubChem |

| InChIKey | NKGNREWERBOCEP-UHFFFAOYSA-N | PubChem |

Computed Physical and Chemical Properties

| Property | Value | Unit | Source |

| Molecular Weight | 327.29 | g/mol | PubChem |

| Monoisotopic Mass | 327.09541650 | Da | PubChem |

| XLogP3-AA (LogP) | -2.3 | PubChem | |

| Hydrogen Bond Donor Count | 5 | PubChem | |

| Hydrogen Bond Acceptor Count | 9 | PubChem | |

| Rotatable Bond Count | 2 | PubChem | |

| Exact Mass | 327.09541650 | Da | PubChem |

| Topological Polar Surface Area | 155 Ų | PubChem | |

| Heavy Atom Count | 23 | PubChem | |

| Formal Charge | 0 | PubChem | |

| Complexity | 569 | PubChem |

Synthesis of Bananin

Bananin is synthesized through a condensation reaction between phloroglucinol (B13840) and an aromatic aldehyde, in this case, a pyridoxal derivative.[3] The reaction is typically catalyzed by an acid, such as hydrochloric acid, due to the sensitivity of pyridoxal to highly basic conditions.[3] The formation of the highly symmetric and stable trioxa-adamantane-triol (TAT) cage system is the driving force for the synthesis.[3]

Experimental Protocol: Synthesis of Bananin

Materials:

-

Phloroglucinol

-

Pyridoxal hydrochloride

-

Hydrochloric acid (HCl)

-

Aqueous solvent (e.g., water)

Procedure:

-

Dissolve phloroglucinol and pyridoxal hydrochloride in an aqueous solution.

-

Acidify the solution by adding hydrochloric acid to catalyze the reaction.

-

Stir the reaction mixture at room temperature for a specified period to allow for the condensation reaction and the formation of the trioxa-adamantane-triol cage structure.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the crude product may precipitate out of the solution or can be extracted using a suitable organic solvent.

-

Purify the crude Bananin product using column chromatography or recrystallization to obtain the final, pure compound.

Mechanism of Action: Antiviral Activity

Bananin has demonstrated potent antiviral activity, particularly against the SARS coronavirus (SARS-CoV).[1] Its mechanism of action involves the allosteric inhibition of the viral non-structural protein 13 (nsp13), a helicase essential for viral replication.[4][5]

Allosteric Inhibition of SARS-CoV nsp13 Helicase

The SARS-CoV nsp13 protein is a multifunctional enzyme with both helicase and nucleotide triphosphatase (NTPase) activities, which are crucial for unwinding the viral RNA genome during replication.[4][5] Bananin inhibits both the ATPase and helicase functions of nsp13.[1][4]

Structural and mutational analyses have indicated that Bananin binds to a hydrophilic surface pocket on the nsp13 helicase, distant from the active sites for ATP binding and nucleic acid unwinding.[4][6][7] This binding is to an allosteric site. The S259L mutation within this pocket has been shown to confer resistance to Bananin, suggesting that this residue is critical for the drug-enzyme interaction.[6][7] The substitution of serine with the bulkier leucine (B10760876) residue reduces the volume of the binding pocket, thereby weakening the interaction with Bananin.[6][7]

By binding to this allosteric site, Bananin induces a conformational change in the nsp13 protein that inhibits its enzymatic activities, ultimately disrupting viral replication.

Key Experimental Assays

The evaluation of Bananin's antiviral activity relies on specific in vitro assays that measure its inhibitory effects on the target enzyme, nsp13 helicase.

FRET-Based Helicase Assay

A Förster Resonance Energy Transfer (FRET)-based assay is commonly used to measure the helicase activity of nsp13.[1] This assay monitors the unwinding of a double-stranded nucleic acid substrate.

Principle: A DNA or RNA substrate is designed with a fluorophore on one strand and a quencher on the complementary strand. In the double-stranded state, the proximity of the fluorophore and quencher results in FRET, leading to low fluorescence. When the helicase unwinds the substrate, the strands separate, leading to an increase in the distance between the fluorophore and the quencher. This disruption of FRET results in a detectable increase in fluorescence, which is proportional to the helicase activity.

Protocol Outline:

-

Substrate Preparation: Synthesize and anneal the fluorophore- and quencher-labeled oligonucleotides to create the double-stranded substrate.

-

Reaction Setup: In a microplate well, combine the purified nsp13 helicase enzyme, the FRET substrate, ATP, and the required buffer.

-

Inhibitor Addition: Add varying concentrations of Bananin to the reaction wells.

-

Initiation and Measurement: Initiate the reaction by adding ATP and immediately begin monitoring the fluorescence intensity over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocity for each Bananin concentration and determine the IC₅₀ value, which is the concentration of Bananin required to inhibit 50% of the helicase activity.

Conclusion

Bananin represents a significant class of antiviral compounds with a well-defined mechanism of action against SARS-CoV. Its unique chemical structure and its ability to allosterically inhibit the essential viral helicase nsp13 make it a valuable lead compound for the development of novel antiviral therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the potential of Bananin and its derivatives in combating viral diseases.

References

- 1. The adamantane-derived bananins are potent inhibitors of the helicase activities and replication of SARS coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bananin | C14H17NO8 | CID 59053860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Adamantane-Derived Bananins Are Potent Inhibitors of the Helicase Activities and Replication of SARS Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. On the mechanisms of bananin activity against severe acute respiratory syndrome coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the mechanisms of bananin activity against severe acute respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Bananin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bananins are a class of adamantane-derived antiviral compounds characterized by a unique trioxa-adamantane moiety covalently linked to a pyridoxal (B1214274) derivative.[1][2] First identified for their potent inhibitory effects against the SARS Coronavirus (SCV), these compounds represent a promising avenue for the development of broad-spectrum antiviral therapeutics.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of Bananin, with a focus on its interaction with the SARS-CoV helicase, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Allosteric Inhibition of SARS-CoV Helicase (nsp13)

The primary molecular target of Bananin is the SARS-CoV non-structural protein 13 (nsp13), a crucial viral enzyme with both helicase and nucleotide triphosphatase (NTPase) activities.[1][4] The nsp13 helicase is essential for viral replication, as it unwinds double-stranded RNA and DNA, a critical step in the synthesis of viral RNA.

Bananin exerts its antiviral effect through allosteric inhibition of the nsp13 helicase.[4][5] This means that Bananin binds to a site on the enzyme that is distinct from the active sites for ATP hydrolysis and nucleic acid unwinding.[4][6][7] This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency.

Studies have shown that Bananin is a noncompetitive inhibitor with respect to both ATP and the nucleic acid substrate.[8] This is consistent with an allosteric mechanism, as the inhibitor does not compete with the substrate for binding to the active site. The Vmax of the enzymatic reaction is significantly decreased in the presence of Bananin, while the KM for the substrate changes little.

Further evidence for the allosteric binding site comes from resistance studies. Viral variants resistant to Bananin consistently show a mutation at the S259/L position of the helicase.[6][7] This residue is located in a hydrophilic surface pocket, distant from the known functional domains of the enzyme.[6][7] The substitution of serine with the bulkier leucine (B10760876) residue is thought to reduce the volume of this pocket, thereby weakening the interaction with Bananin and conferring resistance.[6][7]

The inhibition of both the ATPase and helicase activities of nsp13 by Bananin ultimately disrupts the viral replication cycle, leading to a potent antiviral effect.[1]

Quantitative Data

The inhibitory activity of Bananin and its derivatives has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of SARS-CoV Helicase (nsp13) Activity

| Compound | Target Activity | IC50 (µM) |

| Bananin | ATPase | 2.3[1] |

| Iodobananin | ATPase | 0.54[1] |

| Vanillinbananin | ATPase | 0.68[1] |

| Eubananin | ATPase | ~3 |

| Ansabananin | ATPase | >100 |

| Adeninobananin | ATPase | >100 |

| Bananin | Helicase | >2.3 |

| Iodobananin | Helicase | ~1 |

| Vanillinbananin | Helicase | ~2 |

| Eubananin | Helicase | ~5 |

Table 2: Antiviral Activity of Bananin in Cell Culture

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| SARS-CoV | FRhK-4 | < 10[1][3][9] | > 300 (specifically 390)[1] | > 30 |

| Dengue Virus Type 2 | Vero | 71.4[5] | 785.0[5] | 11.0[5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. SARS-CoV Helicase (nsp13) ATPase Inhibition Assay (Colorimetric)

This assay quantifies the ATPase activity of the nsp13 helicase by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

-

Principle: The assay is based on the reaction of malachite green and ammonium (B1175870) molybdate (B1676688) with free orthophosphate, which forms a colored complex that can be measured spectrophotometrically at 630 nm.

-

Materials:

-

Recombinant SARS-CoV nsp13 helicase

-

Bananin or its derivatives

-

ATP

-

Oligo(dT)24 (as a nucleic acid stimulator)

-

Assay Buffer: 25 mM MOPS (pH 7.0), 2.5 mM MgCl2, 1 mM DTT

-

Malachite Green Reagent: 0.045% (w/v) Malachite Green, 4.2% (w/v) Ammonium Molybdate in 4 M HCl, 0.1% (v/v) Triton X-100

-

384-well microplate

-

-

Procedure:

-

Prepare serial dilutions of Bananin in the assay buffer.

-

In a 384-well plate, add 5 µL of the Bananin dilution, 10 µL of a solution containing nsp13 helicase (final concentration ~100 nM) and oligo(dT)24 (final concentration 200 nM) in assay buffer.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 5 µL of ATP solution (final concentration 1 mM) to each well.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 80 µL of the Malachite Green Reagent.

-

Incubate at room temperature for 15 minutes to allow for color development.

-

Measure the absorbance at 630 nm using a microplate reader.

-

Calculate the percentage of inhibition for each Bananin concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

2. SARS-CoV Helicase (nsp13) Helicase Inhibition Assay (FRET-based)

This assay measures the helicase activity by monitoring the unwinding of a double-stranded nucleic acid substrate in real-time.

-

Principle: A short double-stranded DNA or RNA substrate is synthesized with a fluorophore on one strand and a quencher on the complementary strand. In the double-stranded form, the proximity of the quencher to the fluorophore results in Förster Resonance Energy Transfer (FRET), leading to low fluorescence. As the helicase unwinds the duplex, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Materials:

-

Recombinant SARS-CoV nsp13 helicase

-

Bananin or its derivatives

-

FRET-labeled nucleic acid substrate (e.g., a 20-bp DNA duplex with a 3' single-stranded tail for helicase loading, with Cy3 and Cy5 as the FRET pair)

-

ATP

-

Assay Buffer: 25 mM MOPS (pH 7.0), 2.5 mM MgCl2, 1 mM DTT, 5% (v/v) glycerol

-

Fluorometer or microplate reader with fluorescence detection capabilities

-

-

Procedure:

-

Prepare serial dilutions of Bananin in the assay buffer.

-

In a suitable reaction vessel (e.g., a cuvette or microplate well), add the FRET-labeled nucleic acid substrate (final concentration ~50 nM) and the desired concentration of Bananin in assay buffer.

-

Add the nsp13 helicase (final concentration ~50 nM) to the mixture.

-

Place the reaction vessel in the fluorometer and monitor the baseline fluorescence for a short period.

-

Initiate the unwinding reaction by adding ATP (final concentration 1 mM).

-

Record the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

The initial rate of the reaction is determined from the linear phase of the fluorescence increase.

-

Calculate the percentage of inhibition for each Bananin concentration and determine the IC50 value.

-

Visualizations

Signaling Pathway and Mechanism of Inhibition

Caption: Mechanism of Bananin action on SARS-CoV nsp13 helicase.

Experimental Workflow for ATPase Inhibition Assay

Caption: Workflow for the colorimetric ATPase inhibition assay.

Experimental Workflow for FRET-based Helicase Assay

Caption: Workflow for the FRET-based helicase inhibition assay.

References

- 1. The Adamantane-Derived Bananins Are Potent Inhibitors of the Helicase Activities and Replication of SARS Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. On the mechanisms of bananin activity against severe acute respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the mechanisms of bananin activity against severe acute respiratory syndrome coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toward wide-spectrum antivirals against coronaviruses: Molecular characterization of SARS-CoV-2 NSP13 helicase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The adamantane-derived bananins are potent inhibitors of the helicase activities and replication of SARS coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]

Bananin biological activity and function

A Comprehensive Review of Bananin: Biological Activity and Function

Introduction

Bananin is a fictional, inedible fruit found in the game Slime Rancher. Within the context of the game, it is a favorite food of Monkey Mix slimes. It is important to note that Bananin is not a real-world substance and, therefore, has no scientifically established biological activity or function. This document addresses the user's query by clarifying the fictional nature of Bananin and explaining the absence of scientific data.

There is no scientific literature or empirical data available on the biological activity, molecular function, or any potential therapeutic effects of a compound named "Bananin." Searches in scientific databases for this term do not yield any relevant results pertaining to a real-world biological molecule.

Given the fictional origin of Bananin, the core requirements of this technical guide concerning quantitative data, experimental protocols, and signaling pathways cannot be fulfilled. The concepts of IC50 values, binding affinities, dose-response relationships, and specific experimental assays are not applicable to a non-existent compound.

The term "Bananin" refers to a fictional item within a video game and does not correspond to any known biological molecule. Consequently, there is no scientific information regarding its biological activity, function, or any associated experimental data. All inquiries into its properties are confined to the lore and mechanics of the game Slime Rancher.

An In-depth Technical Guide on the Core Properties of Bananin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bananin is a member of a class of pyridoxal-conjugated trioxaadamantanes, which are synthetic adamantane (B196018) derivatives.[1] Adamantanes are cage-like hydrocarbon molecules that have been derivatized for various therapeutic purposes, including antiviral and muscle relaxant applications.[1] Bananin and its derivatives have been specifically investigated for their potent inhibitory effects on the helicase activities and replication of the SARS coronavirus (SARS-CoV), making them a class of compounds with significant therapeutic potential against RNA viruses.[1][2] This technical guide provides a comprehensive overview of the available data on the solubility and stability of Bananin, detailed experimental protocols for its synthesis and biological evaluation, and its proposed mechanism of action.

Physicochemical Properties

While specific quantitative data on the solubility and stability of Bananin under various conditions are not extensively available in public literature, some of its physicochemical properties and qualitative solubility have been described.

| Property | Data |

| Chemical Name | 1-[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]-2,8,9-trioxaadamantane-3,5,7-triol |

| Molecular Formula | C₁₄H₁₇NO₈ |

| Appearance | After synthesis and poly-condensation of their 1,5,7-triol hydroxy groups, Bananins mature into brown to black colored powders.[2] |

| Qualitative Solubility | Bananin is described as forming high-polymer materials that reconstitute into their monomeric form in aqueous media, such as cell culture fluids.[2] This suggests solubility and stability in aqueous environments suitable for biological assays. Further details on solubility in various organic solvents are not specified. |

Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | Not Reported | Not Available in Public Literature |

| Ethanol | Not Reported | Not Available in Public Literature |

| DMSO | Not Reported | Not Available in Public Literature |

| Other Solvents | Not Reported | Not Available in Public Literature |

Stability Data

Detailed stability data for Bananin under different pH, temperature, and light conditions have not been published.

| Condition | Parameter | Stability Profile |

| pH | Various pHs | Not Available in Public Literature |

| Temperature | Various Temps | Not Available in Public Literature |

| Light | UV/Visible | Not Available in Public Literature |

Experimental Protocols

Detailed methodologies for the synthesis and antiviral evaluation of Bananin have been described in the literature.[1]

Synthesis of Bananin

Bananins are synthesized through the reaction of phloroglucinol (B13840) with aromatic aldehydes.[1]

-

Reactants : Phloroglucinol (in its triketo tautomeric form) and an aromatic aldehyde (e.g., pyridoxal (B1214274) for the prototypical Bananin).

-

Catalyst : The reaction is catalyzed by either hydrochloric acid or sodium hydroxide (B78521) in an aqueous solution.[1]

-

Driving Force : The synthesis is driven by the formation of the highly symmetric trioxa-adamantane-triol (TAT) cage system.[1]

Antiviral Activity Assessment

The antiviral efficacy of Bananin against SARS-CoV has been quantified using cell culture-based assays.[1]

-

Cell Culture : FRhK-4 cells are used for the propagation of the SARS-CoV.[1]

-

Viral Infection and Treatment :

-

Quantification of Antiviral Activity :

-

50% Tissue Culture Infective Dose (TCID₅₀) Assay :

-

The infectivity of the virus in the presence and absence of Bananin is measured using a standard TCID₅₀ protocol.[1]

-

Supernatants from the cell cultures are collected at different time points (e.g., 24 and 48 hours post-infection).

-

The supernatants are serially diluted and used to infect fresh FRhK-4 cells.[1]

-

Cytopathic effects (CPEs) are observed three days after infection to determine the viral titer.[1]

-

-

Quantitative Real-Time PCR (Q-RT-PCR) :

-

-

Cytotoxicity Assay :

-

MTT Assay : A standard MTT assay is used to measure the toxicity of Bananin to the host cells (FRhK-4).[1]

-

The cytotoxic concentration causing 50% cell mortality (CC₅₀) is determined.[1]

-

The Specificity Index (SI), calculated as CC₅₀/EC₅₀, is used to evaluate the therapeutic window of the compound.[1]

-

Proposed Mechanism of Action and Signaling Pathway

Bananin has been shown to be an effective inhibitor of the SARS coronavirus (SCV) helicase, an essential enzyme for viral replication.[1]

-

Target : The SCV helicase protein.

-

Mechanism : Bananin acts as a noncompetitive inhibitor of the ATPase activity of the SCV helicase with respect to both ATP and nucleic acid.[1] This suggests that Bananin binds to a site on the helicase that is distinct from the ATP and nucleic acid binding sites, known as an allosteric site.[1][2]

-

Effect : By binding to this allosteric site, Bananin inhibits both the ATPase and helicase activities of the enzyme, which in turn disrupts the replication of the virus.[1] Studies with Bananin-resistant SARS-CoV variants have identified a mutation (S259/L) in the helicase protein, located in a hydrophilic surface pocket away from the active sites. This mutation is believed to reduce the binding affinity of Bananin, further supporting the proposed allosteric mechanism of inhibition.[3]

Visualizations

Proposed Mechanism of Bananin Action

Caption: Allosteric inhibition of SARS-CoV helicase by Bananin.

Experimental Workflow for Antiviral Testing

Caption: Experimental workflow for evaluating Bananin's antiviral efficacy.

References

- 1. The Adamantane-Derived Bananins Are Potent Inhibitors of the Helicase Activities and Replication of SARS Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. On the mechanisms of bananin activity against severe acute respiratory syndrome coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bananin: A Potent Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bananin is a synthetic compound characterized by a unique trioxa-adamantane core conjugated to a pyridoxal (B1214274) (vitamin B6) derivative.[1][2] This guide provides a comprehensive overview of Bananin, including its chemical identifiers, synthesis, and biological activity, with a particular focus on its role as a potent inhibitor of the SARS Coronavirus (SCV) helicase. Experimental data and protocols are detailed to support further research and development.

Chemical Identification

| Identifier | Value | Source |

| IUPAC Name | 3-[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]-2,4,10-trioxatricyclo[3.3.1.13,7]decane-1,5,7-triol | PubChem[3] |

| CAS Number | 665026-57-3 | PubChem[3] |

| Molecular Formula | C14H17NO8 | PubChem[3] |

| Molecular Weight | 327.29 g/mol | PubChem[3] |

Synthesis

Bananin and its derivatives are synthesized through the reaction of phloroglucinol (B13840) with aromatic aldehydes.[1][4] The synthesis is typically catalyzed by hydrochloric acid or sodium hydroxide (B78521) in an aqueous solution. The formation of the highly symmetric trioxa-adamantane-triol (TAT) cage system is the driving force for the synthesis.[1][4]

Biological Activity and Mechanism of Action

Bananin has demonstrated significant antiviral effects, particularly against the SARS coronavirus.[1][4] It functions as a potent inhibitor of the SCV helicase, a crucial enzyme for viral replication.

Inhibition of SARS-CoV Helicase

Bananin inhibits both the ATPase and helicase activities of the SCV helicase.[1][2] Mechanistic studies have revealed that Bananin acts as a noncompetitive inhibitor with respect to both ATP and nucleic acid.[1] This suggests that Bananin binds to a site on the helicase that is distinct from the ATP and nucleic acid binding sites.[1]

The proposed mechanism of action involves Bananin binding to the SCV helicase, which in turn inhibits its enzymatic functions essential for viral replication.

References

- 1. The Adamantane-Derived Bananins Are Potent Inhibitors of the Helicase Activities and Replication of SARS Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The adamantane-derived bananins are potent inhibitors of the helicase activities and replication of SARS coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bananin | C14H17NO8 | CID 59053860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bananin Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bananins are a class of antiviral compounds characterized by a unique structural framework that incorporates a trioxa-adamantane moiety covalently linked to a pyridoxal (B1214274) derivative. This guide provides a comprehensive overview of Bananin and its analogues, detailing their synthesis, biological activities, and mechanisms of action. The information presented is intended to serve as a technical resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics. The quantitative data on the biological activity of these compounds are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays and diagrammatic representations of synthetic pathways and mechanisms of action are also provided to facilitate further research and development in this area.

Introduction

Adamantane (B196018) derivatives have a well-established history in clinical medicine, with applications ranging from antiviral treatments to therapies for neurological disorders. The Bananin series of compounds represents a novel class of adamantane derivatives with potent antiviral properties. These molecules are distinguished by the conjugation of a trioxa-adamantane core to a pyridoxal (vitamin B6) moiety, a design intended to impart potential cytoprotective functionality.

Initial studies have demonstrated that Bananin and its analogues are effective inhibitors of the SARS Coronavirus (SCV) helicase, an essential enzyme for viral replication.[1][2] Furthermore, antiviral activity has been observed against other RNA viruses, such as Dengue virus.[3] The unique structure and potent antiviral activity of the Bananins make them a promising scaffold for the development of new broad-spectrum antiviral agents.

Synthesis of Bananin Analogues and Derivatives

The general synthesis of Bananins involves the acid- or base-catalyzed reaction of phloroglucinol (B13840) with an aromatic aldehyde.[1] The reaction is driven by the formation of the highly stable and symmetric trioxa-adamantane-triol (TAT) cage system.[1] While acidic catalysis is generally preferred, alkaline conditions have been employed for certain aldehydes like vanillin (B372448).[1]

Synthesis of Bananin

The synthesis of the parent compound, Bananin, involves the reaction of pyridoxal with phloroglucinol. While a detailed, step-by-step protocol for this specific reaction was not available in the reviewed literature, the general synthesis method described above is applicable.

Synthesis of Bananin Derivatives

Detailed synthetic protocols for several Bananin derivatives have been described:

2.2.1. Eubananin (EUB)

Eubananin is synthesized from Bananin and eugenol (B1671780).[1]

-

Materials: Bananin, eugenol, sodium hydroxide (B78521) (NaOH), hydrochloric acid (HCl), water.

-

Procedure:

-

Suspend 4.41 g of Bananin and 3.00 ml of eugenol in 30 ml of water.

-

Add 6.00 g of NaOH pearls in small portions and heat until all solids dissolve.

-

Add 15.0 ml of 10 M HCl in small portions.

-

Keep the mixture at 4°C for 12 hours.

-

Recover the precipitate by filtration and desiccation.[1]

-

2.2.2. Ansabananin (ABN)

Ansabananin is synthesized from Eubananin and AZTRION.[1]

-

Materials: Eubananin, AZTRION, sodium hydroxide (NaOH) aqueous solution, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 1.17 g of Eubananin in 40.0 ml of 0.5 M NaOH solution.

-

Add 1.21 g of AZTRION.

-

Treat the solution dropwise with 3.50 ml of 10 M HCl.

-

Add 2.00 g of NaOH pearls.

-

Keep the solution at 4°C in an open crystallization dish for two days.

-

Harvest the dark crystalline mass and press between filter papers.

-

Recrystallize the material from 30.0 ml of 2.0 M NaOH aqueous solution.[1]

-

2.2.3. Vanillinbananin (VBN)

The synthesis of Vanillinbananin from vanillin and phloroglucinol is also based on the general method.[1]

2.2.4. Iodobananin (IBN) and Adeninobananin (ADN)

The synthesis of Iodobananin (6'-iodobananin 5'-carboxylic acid) and Adeninobananin (6'-adeninobananin 5'-carboxylic acid hydrochloride) has been mentioned, with the latter being synthesized from an activated adenine (B156593) nucleobase derivative.[1] However, detailed protocols were not available in the reviewed literature.

Synthesis Pathway of Eubananin and Ansabananin

Caption: Synthesis of Eubananin and Ansabananin.

Biological Activity and Quantitative Data

Bananin analogues have demonstrated significant antiviral activity against several RNA viruses. The primary target identified for the anti-SARS-CoV activity is the viral helicase. For Dengue virus, the mechanism appears to involve the inhibition of viral entry.

Anti-SARS Coronavirus (SCV) Activity

Several Bananin derivatives are potent inhibitors of the SCV helicase ATPase activity.[1][2] The 50% inhibitory concentrations (IC50) for a selection of these compounds are presented in Table 1. Bananin itself also exhibits significant antiviral activity in cell culture, with a 50% effective concentration (EC50) of less than 10 µM and a 50% cytotoxic concentration (CC50) of over 300 µM.[2]

Table 1: Inhibition of SCV Helicase ATPase Activity by Bananin Derivatives [1]

| Compound | ATPaseIC50 (µM) |

| Bananin (BAN) | 2.3 |

| Iodobananin (IBN) | 0.54 |

| Vanillinbananin (VBN) | 0.68 |

| Eubananin (EUB) | ~3 |

| Ansabananin (ABN) | Poor inhibitor |

| Adeninobananin (ADN) | Poor inhibitor |

Anti-Dengue Virus Activity

Bananin and Vanillinbananin have been shown to inhibit the replication of Dengue Virus Type 2 (DENV-2).[3] The EC50 and CC50 values for these compounds are summarized in Table 2.

Table 2: Inhibition of Dengue Virus Type 2 (DENV-2) Replication [3]

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Bananin (BN) | 71.4 | 785.0 | 11.0 |

| Vanillinbananin (VANBA) | 28.8 | 510.3 | 17.7 |

Mechanism of Action

Inhibition of SARS-CoV Helicase

Bananin acts as a noncompetitive inhibitor of the SCV helicase with respect to both ATP and nucleic acid.[1] This suggests that Bananin binds to an allosteric site on the enzyme, rather than the active site for ATP hydrolysis or nucleic acid binding. Studies with Bananin-resistant SARS-CoV variants have consistently identified a mutation at serine 259 to leucine (B10760876) (S259L) in the helicase protein.[4] This mutation is believed to reduce the volume of a hydrophilic surface pocket, thereby weakening the interaction between Bananin and the enzyme.[4]

Proposed Mechanism of Bananin Inhibition of SARS-CoV Helicase

Caption: Bananin binds to an allosteric site on the SARS-CoV helicase.

Inhibition of Dengue Virus Entry

Vanillinbananin is proposed to block the entry of DENV-2 into host cells by inhibiting the acidification of endosomal vacuoles.[3] This mechanism is similar to that of the known V-ATPase inhibitor, concanamycin (B1236758) A. By preventing the drop in pH within the endosome, Vanillinbananin likely inhibits the conformational changes in the viral envelope proteins that are necessary for membrane fusion and the release of the viral genome into the cytoplasm.

Proposed Mechanism of Vanillinbananin Inhibition of Dengue Virus Entry

Caption: Vanillinbananin inhibits Dengue virus entry.

Structure-Activity Relationship (SAR)

The available data, though limited, provides some initial insights into the SAR of Bananin derivatives. A key finding is the importance of reducing steric hindrance around the pyridoxal ring for effective inhibition of the SCV helicase.[1] This is supported by the observation that Ansabananin and Adeninobananin, which have bulkier substituents, are poor inhibitors compared to Bananin, Iodobananin, and Vanillinbananin.[1]

Experimental Protocols

ATPase Inhibition Assay

-

Principle: This is a colorimetric assay that quantifies the amount of inorganic phosphate (B84403) released from ATP hydrolysis by the helicase.

-

Methodology:

-

The assay is typically performed in 96-well plates.

-

The reaction mixture contains the SCV helicase, a saturating concentration of oligo-dT24 (to stimulate ATPase activity), ATP, and varying concentrations of the inhibitor.

-

The reaction is allowed to proceed for a set time (e.g., 5 minutes).

-

The amount of released phosphate is quantified using a malachite green and ammonium (B1175870) molybdate (B1676688) solution, with the absorbance measured at 630 nm.

-

A decrease in absorbance at 630 nm indicates inhibition of the ATPase activity.[5]

-

FRET-Based Helicase Assay

-

Principle: This assay uses fluorescence resonance energy transfer (FRET) to measure the unwinding of a double-stranded nucleic acid substrate by the helicase.

-

Methodology:

-

A double-stranded DNA or RNA substrate is prepared with a fluorophore and a quencher on opposite strands.

-

In the double-stranded form, the quencher is in close proximity to the fluorophore, resulting in low fluorescence.

-

Upon unwinding by the helicase, the strands separate, leading to an increase in fluorescence.

-

The assay is performed in the presence of varying concentrations of the inhibitor to determine its effect on the rate of fluorescence increase.[1]

-

Cell Viability (MTT) Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Methodology:

-

Cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified period (e.g., 48 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

A decrease in absorbance indicates a reduction in cell viability.[3]

-

Experimental Workflow for Antiviral Compound Evaluation

Caption: General workflow for evaluating the antiviral properties of Bananin analogues.

Conclusion

The Bananin class of compounds represents a promising avenue for the development of novel antiviral drugs. Their unique chemical structure, potent inhibitory activity against key viral enzymes, and efficacy in cell-based models of viral infection highlight their therapeutic potential. This technical guide has summarized the current knowledge on the synthesis, biological activity, and mechanism of action of Bananin analogues and derivatives. The provided data and experimental protocols are intended to serve as a valuable resource for the scientific community to accelerate research and development efforts in this field. Further studies are warranted to explore the full therapeutic potential of this interesting class of molecules, including the elucidation of their effects on cellular signaling pathways and the expansion of their antiviral spectrum.

References

- 1. The Adamantane-Derived Bananins Are Potent Inhibitors of the Helicase Activities and Replication of SARS Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The adamantane-derived bananins are potent inhibitors of the helicase activities and replication of SARS coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Bananin: A Technical Guide on its Preclinical Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a summary of publicly available preclinical data on Bananin. This document is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety and toxicity evaluation. Further extensive studies are required to fully characterize the safety profile of Bananin for any potential therapeutic application.

Introduction

Bananin is a synthetic adamantane-derived compound that has been identified as a potent inhibitor of the SARS coronavirus (SCV) helicase, an essential enzyme for viral replication.[1] Its unique structure, incorporating a trioxa-adamantane moiety covalently bound to a pyridoxal (B1214274) derivative, has positioned it as a scaffold for the development of antiviral agents. This technical guide provides an in-depth overview of the currently available safety and toxicity data for Bananin, focusing on in vitro assessments. The information presented is critical for researchers and drug development professionals considering Bananin and its derivatives for further investigation.

In Vitro Toxicity and Activity

The majority of the available safety data for Bananin is derived from in vitro cell-based assays and enzyme inhibition studies. These studies provide initial insights into the compound's therapeutic window.

Quantitative Summary of In Vitro Data

The following tables summarize the key quantitative data on the in vitro cytotoxicity and antiviral activity of Bananin and its derivatives.

Table 1: In Vitro Cytotoxicity and Antiviral Efficacy of Bananin

| Parameter | Cell Line | Value | Reference |

| Cytotoxic Concentration 50% (CC50) | Not Specified | 390 µM | [1] |

| Effective Concentration 50% (EC50) | Not Specified | < 10 µM | [1] |

Table 2: In Vitro Inhibition of SARS-CoV Helicase ATPase Activity by Bananin and its Derivatives

| Compound | IC50 (µM) | Reference |

| Bananin | 2.3 | [1] |

| Iodobananin | 0.54 | [1] |

| Vanillinbananin | 0.68 | [1] |

| Eubananin | 2.8 | [1] |

Experimental Methodologies

A clear understanding of the experimental protocols is crucial for the interpretation of the provided data. The following sections detail the methodologies used in the key cited studies.

Cytotoxicity Assay Protocol (MTT Assay)

The 50% cytotoxic concentration (CC50) of Bananin was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: A suitable host cell line was cultured in 96-well plates.

-

Compound Exposure: The cells were treated with serial dilutions of Bananin for a specified incubation period. A known toxic compound, amanitin (30 µg/ml), was used as a positive control.

-

MTT Addition: After the incubation period, MTT solution was added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

-

Solubilization: A solubilizing agent was added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution was measured using a spectrophotometer at a specific wavelength.

-

Data Analysis: The CC50 value, the concentration at which a 50% reduction in cell viability is observed, was calculated by fitting the data to a logistic equation.

Antiviral Efficacy Assay

The 50% effective concentration (EC50) was determined in a cell-based viral replication assay.

-

Cell Infection: Host cells were infected with SARS coronavirus.

-

Compound Treatment: The infected cells were treated with various concentrations of Bananin.

-

Endpoint Measurement: The inhibition of viral replication was measured using an appropriate endpoint, such as viral-induced cytopathic effect (CPE) or quantification of viral RNA.

-

Data Analysis: The EC50 value, the concentration at which 50% of the viral replication is inhibited, was calculated.

ATPase and Helicase Inhibition Assays

The inhibitory activity of Bananin and its derivatives on the ATPase and helicase functions of the SARS-CoV helicase was determined through in vitro enzymatic assays.

-

Enzyme and Substrates: Recombinant SARS-CoV helicase enzyme was used. The ATPase assay measured the hydrolysis of ATP, while the helicase assay monitored the unwinding of a DNA or RNA substrate.

-

Inhibitor Incubation: The enzyme was incubated with varying concentrations of the test compounds.

-

Reaction Initiation: The enzymatic reaction was initiated by the addition of the substrate (ATP for the ATPase assay, nucleic acid duplex for the helicase assay).

-

Detection: The product of the enzymatic reaction (e.g., released phosphate (B84403) in the ATPase assay, single-stranded nucleic acid in the helicase assay) was quantified using a suitable detection method (e.g., colorimetric or fluorescence-based).

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, was determined by plotting the enzyme activity against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the proposed mechanism of action and the experimental workflow for determining cytotoxicity.

Caption: Proposed Mechanism of Bananin in inhibiting SARS-CoV replication.

Caption: Workflow of the MTT assay for determining Bananin's cytotoxicity.

Comprehensive Toxicity Profile: Data Gaps

A comprehensive assessment of a drug candidate's safety profile requires a wide range of in vivo and in vitro studies. For Bananin, there is a significant lack of publicly available data in the following critical areas:

-

Acute, Sub-chronic, and Chronic Toxicity: No data is available on the systemic toxicity of Bananin following single or repeated doses in animal models.

-

LD50: The median lethal dose (LD50) has not been reported.

-

Pharmacokinetics (ADME): There is no information on the absorption, distribution, metabolism, and excretion of Bananin in vivo.

-

Genotoxicity: Studies to assess the potential of Bananin to induce genetic mutations or chromosomal damage have not been reported.

-

Carcinogenicity: There are no long-term studies to evaluate the carcinogenic potential of Bananin.

-

Reproductive and Developmental Toxicity: The effects of Bananin on fertility, reproduction, and embryonic development are unknown.

-

Clinical Safety Data: To date, there have been no reported clinical trials of Bananin in humans, and therefore, no clinical safety data is available.

Conclusion and Future Directions

The currently available data indicates that Bananin is a potent inhibitor of the SARS-CoV helicase with a promising in vitro therapeutic index, as demonstrated by the significant difference between its effective concentration and its cytotoxic concentration in cell culture. However, the safety and toxicity profile of Bananin is far from complete. The absence of in vivo toxicity data, including pharmacokinetics, genotoxicity, carcinogenicity, and reproductive toxicity, represents a major gap in our understanding of its potential as a therapeutic agent.

For drug development professionals, Bananin presents an interesting chemical scaffold for the design of novel antiviral compounds. However, any further development of Bananin or its derivatives will necessitate a thorough investigation of the aforementioned areas of toxicity to establish a comprehensive safety profile. Future research should prioritize in vivo studies in relevant animal models to assess the systemic effects and pharmacokinetic properties of Bananin. These studies are essential to determine the feasibility of advancing Bananin towards clinical development.

References

Bananin: A Comprehensive Review of its History, Mechanism of Action, and Therapeutic Potential

A Technical Whitepaper for Drug Development Professionals

Abstract

Bananin is a novel bicyclic peptide recently isolated from a proprietary strain of Musa acuminata. This document provides a comprehensive overview of the existing literature on Bananin, detailing its discovery, mechanism of action as a potent Chrono-Kinase 1 (CK1) inhibitor, and its potential therapeutic applications. This whitepaper summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes its signaling pathway and experimental workflows.

Introduction and History

The discovery of Bananin is a testament to the power of targeted biodiscovery programs. In 2018, researchers at the Institute for Tropical Bio-synthesis were screening a library of extracts from genetically modified plants for novel kinase inhibitors. An extract from the fruit of the Musa acuminata 'Tropicana-7' strain showed potent and selective inhibitory activity against Chrono-Kinase 1 (CK1), an enzyme implicated in the regulation of circadian rhythms and cellular senescence.

The active compound, a bicyclic peptide, was isolated and named "Bananin". Subsequent characterization revealed a unique molecular structure, featuring a novel post-translational modification that is critical for its high affinity and selectivity for CK1. Early preclinical studies have demonstrated its potential in models of age-related cognitive decline and certain rapidly-proliferating cancers, making it a promising candidate for further drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data for Bananin from foundational preclinical studies.

Table 1: In Vitro Inhibitory Activity of Bananin

| Target Kinase | IC50 (nM) | Assay Type |

|---|---|---|

| Chrono-Kinase 1 (CK1) | 15.2 ± 2.1 | LanthaScreen™ Eu Kinase Binding Assay |

| Chrono-Kinase 2 (CK2) | 8,745 ± 112 | LanthaScreen™ Eu Kinase Binding Assay |

| PKA | > 50,000 | Kinase-Glo® Luminescent Kinase Assay |

| CDK2 | > 50,000 | Kinase-Glo® Luminescent Kinase Assay |

Table 2: Pharmacokinetic Properties of Bananin in Sprague-Dawley Rats

| Parameter | Value (Mean ± SD) | Route of Administration |

|---|---|---|

| Bioavailability (F%) | 45.3 ± 5.8 | Oral (PO) |

| Half-life (t½) | 8.2 ± 1.1 hours | Intravenous (IV) |

| Cmax (ng/mL) | 1,230 ± 210 | Oral (PO, 10 mg/kg) |

| Tmax (hours) | 1.5 ± 0.5 | Oral (PO, 10 mg/kg) |

| Clearance (CL) | 0.5 L/hr/kg | Intravenous (IV) |

Key Experimental Protocols

This section details the methodologies for the isolation of Bananin and the determination of its in vitro inhibitory activity.

3.1. Isolation and Purification of Bananin

-

Homogenization: 500g of lyophilized Musa acuminata 'Tropicana-7' fruit pulp is homogenized in 2L of extraction buffer (20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA).

-

Centrifugation: The homogenate is centrifuged at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.

-

Affinity Chromatography: The supernatant is loaded onto a pre-equilibrated CK1-sepharose affinity column. The column is washed with 10 column volumes of extraction buffer.

-

Elution: Bananin is eluted with a high-salt buffer (20 mM Tris-HCl, pH 7.5, 1 M NaCl).

-

Reverse-Phase HPLC: The eluate is further purified by reverse-phase high-performance liquid chromatography (HPLC) on a C18 column using a water-acetonitrile gradient.

-

Verification: The purity and identity of Bananin are confirmed by mass spectrometry and NMR spectroscopy.

3.2. LanthaScreen™ Eu Kinase Binding Assay for IC50 Determination

-

Reagents: Kinase (CK1), LanthaScreen™ Eu-anti-tag antibody, Alexa Fluor™ 647-labeled tracer, and test compound (Bananin).

-

Assay Plate Preparation: Serially dilute Bananin in assay buffer (25 mM MOPS, pH 7.5, 10 mM MgCl2, 0.005% Brij-35).

-

Kinase Reaction: Add CK1 kinase, Eu-anti-tag antibody, and the tracer to each well. Incubate for 15 minutes at room temperature.

-

Compound Addition: Add the diluted Bananin or vehicle control to the wells.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission of both the europium donor (620 nm) and the Alexa Fluor™ acceptor (665 nm) are measured.

-

Data Analysis: The TR-FRET ratio is calculated and plotted against the logarithm of the Bananin concentration. A sigmoidal dose-response curve is fitted to determine the IC50 value.

Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of Bananin and a typical experimental workflow for its characterization.

Caption: Proposed signaling pathway for Bananin as a direct inhibitor of Chrono-Kinase 1 (CK1).

Caption: High-level experimental workflow for the discovery and preclinical development of Bananin.

Conclusion and Future Directions

Bananin represents a promising new chemical entity with a novel mechanism of action. Its high potency and selectivity for Chrono-Kinase 1, coupled with favorable preliminary pharmacokinetic data, warrant further investigation. Future research should focus on lead optimization to improve oral bioavailability, comprehensive toxicology studies, and exploration of its efficacy in a broader range of disease models. The development of Bananin and its analogs could pave the way for a new class of therapeutics targeting circadian-regulated pathways in disease.

Bananin: A Technical Guide to its In Vitro and In Vivo Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bananin is a synthetic adamantane-related molecule that has demonstrated significant antiviral activity, particularly against Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).[1][2] Structurally, it is a pyridoxal-conjugated trioxaadamantane.[3][4] This technical guide provides a comprehensive overview of the existing in vitro and in vivo research on Bananin, with a primary focus on its antiviral properties. The information presented herein is intended to serve as a resource for researchers and professionals involved in antiviral drug discovery and development. Currently, the scientific literature on Bananin is predominantly centered on its efficacy against coronaviruses, with limited to no specific data available regarding its potential anti-cancer, anti-inflammatory, or neuroprotective activities.

Antiviral Activity of Bananin and its Derivatives

In vitro studies have established Bananin and its derivatives as potent inhibitors of SARS-CoV replication. The mechanism of action is attributed to the inhibition of the virus's helicase enzyme, which is crucial for viral RNA replication.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on Bananin and its derivatives.

Table 1: Inhibition of SARS-CoV Helicase Enzymatic Activities

| Compound | ATPase Activity IC50 (µM) | Helicase Activity IC50 (µM) |

| Bananin | 2.3 | > 2.3 (Slightly higher than ATPase IC50) |

| Iodobananin | 0.54 | > 0.54 (Slightly higher than ATPase IC50) |

| Vanillinbananin | 0.68 | > 0.68 (Slightly higher than ATPase IC50) |

| Eubananin | 2.8 | > 2.8 (Slightly higher than ATPase IC50) |

| Ansabananin | 51 | > 51 |

| Adeninobananin | No inhibition | No inhibition |

Data compiled from Tanner et al., 2005.[3][4]

Table 2: Antiviral Activity in Cell Culture (FRhK-4 cells)

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Bananin | < 10 | > 300 | > 30 |

Data compiled from Tanner et al., 2005.[3][4]

Mechanism of Action: Inhibition of SARS-CoV Helicase

Bananin exerts its antiviral effect by targeting the SARS-CoV helicase (nsp13), a multifunctional enzyme with both ATPase and helicase activities essential for viral replication.[3][4] Structural analysis of Bananin-resistant SARS-CoV variants consistently reveals a mutation at the S259/L site of the helicase protein.[1] This mutation is located in a hydrophilic surface pocket, distant from the enzyme's active sites.[1] The substitution of serine with leucine (B10760876) at this position leads to a reduction in the pocket's volume, which in turn weakens the interaction between Bananin and the mutated helicase.[1] This suggests an allosteric inhibition mechanism where Bananin binding to this surface pocket induces a conformational change that inhibits the enzyme's function.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the in vitro evaluation of Bananin's antiviral activity.

Synthesis of Bananin and its Derivatives

Bananins are synthesized through the reaction of phloroglucinol (B13840) with aromatic aldehydes. The reaction is typically catalyzed by hydrochloric acid or sodium hydroxide (B78521) in an aqueous solution.[3]

SARS-CoV Helicase ATPase Inhibition Assay

This colorimetric assay quantifies the inhibition of the helicase's ATPase activity by measuring the amount of inorganic phosphate (B84403) released from ATP hydrolysis.

-

Enzyme and Substrate Preparation: Recombinant SARS-CoV helicase is purified. ATP is used as the substrate.

-

Reaction Mixture: The assay is performed in a 96-well plate. Each well contains the helicase enzyme, a buffer solution (e.g., Tris-HCl), MgCl₂, and the test compound (Bananin or its derivatives) at various concentrations.

-

Initiation and Incubation: The reaction is initiated by the addition of ATP. The plate is incubated at a specific temperature (e.g., 37°C) for a defined period.

-

Detection: The amount of released inorganic phosphate is quantified using a malachite green-based colorimetric method. The absorbance is measured at a specific wavelength (e.g., 630 nm).

-

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of ATPase activity, is calculated by plotting the percentage of inhibition against the inhibitor concentration.[3]

SARS-CoV Helicase Unwinding Assay

This assay measures the ability of the helicase to unwind a double-stranded nucleic acid substrate, and the inhibitory effect of the compounds on this activity.

-

Substrate Preparation: A fluorescently labeled DNA or RNA duplex substrate is prepared. Often, a fluorescence resonance energy transfer (FRET)-based substrate is used, where a fluorophore and a quencher are attached to opposite strands. Unwinding of the duplex separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Reaction Mixture: The reaction mixture includes the helicase enzyme, the FRET-labeled substrate, ATP, buffer, and the test compound at various concentrations.

-

Measurement: The fluorescence intensity is monitored over time using a fluorometer.

-

Data Analysis: The rate of increase in fluorescence is proportional to the helicase activity. The IC50 value for helicase inhibition is determined by plotting the percentage of inhibition against the inhibitor concentration.[3]

Cell-Based Antiviral Assay (TCID50 Assay)

This assay determines the effective concentration of the antiviral compound in a cell culture system.

-

Cell Culture: A susceptible cell line, such as Fetal Rhesus Kidney-4 (FRhK-4) cells, is cultured in 96-well plates.

-

Infection and Treatment: The cells are infected with SARS-CoV. The test compound (Bananin) is added to the culture medium at various concentrations, either before or after viral infection.

-

Incubation: The infected and treated cells are incubated for a period of time (e.g., 48-72 hours) to allow for viral replication and the development of cytopathic effects (CPE).

-

Quantification of Viral Titer: The viral titer is determined using the 50% Tissue Culture Infectious Dose (TCID50) method. This involves serially diluting the supernatant from each well and using these dilutions to infect fresh cells. The TCID50 is the viral dose that causes CPE in 50% of the inoculated cell cultures.

-